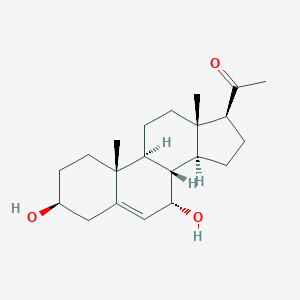

7alpha-Hydroxypregnenolone

Overview

Description

7alpha-Hydroxypregnenolone is a bioactive neurosteroid that has been identified as a key regulator of locomotor activity in vertebrates. It is synthesized de novo in the brain from cholesterol and plays a significant role in stimulating locomotor activity through the activation of the dopaminergic system . This compound has been studied extensively in various species, including newts, quail, and salmon, where it has been shown to influence diurnal and seasonal changes in locomotor behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7alpha-Hydroxypregnenolone is synthesized from pregnenolone through the enzymatic activity of cytochrome P450 7alpha-hydroxylase . The reaction involves the hydroxylation of pregnenolone at the 7alpha-position, resulting in the formation of this compound .

Industrial Production Methods: The process may include the isolation and purification of the compound using chromatographic techniques .

Chemical Reactions Analysis

Orthogonal Protecting Group Strategy

7α-Hydroxypregnenolone is synthesized from pregnenolone via a two-step oxidation-reduction sequence:

-

Step 1 : Oxidation of pregnenolone at C7 using CrO₃ and 3,5-dimethylpyrazole to yield 7-ketopregnenolone .

-

Step 2 : Stereoselective reduction of the 7-keto intermediate with lithium tri-sec-butylborohydride (L-Selectride) to achieve >90% 7α-hydroxy selectivity .

-

Alternative Route : Direct C–H allylic benzoyloxylation of pregnenolone-3-acetate using CuBr and tert-butyl peroxybenzoate, followed by saponification .

Key Observations :

-

NaBH₄ reduction of the 7-keto intermediate produces primarily the 7β-hydroxy epimer (70:30 β:α ratio) .

-

The orthogonal protection strategy minimizes side reactions, enabling scalable synthesis .

CYP7B-Catalyzed 7α-Hydroxylation

The cytochrome P450 enzyme CYP7B mediates stereospecific hydroxylation of pregnenolone in vertebrate brains :

| Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Selectivity |

|---|---|---|---|

| Pregnenolone | 4.0 | 1.2 | 7α-OH |

| DHEA | 13.6 | 0.8 | 7α-OH |

| 25-Hydroxycholesterol | 18.9 | 0.3 | 7α-OH |

Mechanistic Insights :

-

CYP7B exhibits strict regioselectivity for 3β-hydroxysteroids .

-

Tritium-release assays confirm 7α-hydroxylation accounts for >95% of product formation .

Factors Influencing Epimerization

-

Reducing Agents : L-Selectride favors 7α-OH, while NaBH₄ yields 7β-OH .

-

Substrate Modifications : Introduction of 17α-hydroxyl groups (e.g., 17α-hydroxypregnenolone) reduces CYP7B’s stereoselectivity, producing 7β-OH (15–20%) and 11α-OH (5%) byproducts .

Analytical Validation :

-

GC-MS and 2D NMR (COSY, HSQC) confirm 7α-configuration via C7 chemical shift (δ 65.95 ppm vs. 73.99 ppm for 7β) .

In Vitro CYP7B1 Activity

Engineered mammalian cells expressing CYP7B1 demonstrate:

-

Product Yields : 1.6 μg/mL (7α-OH) and 0.91 μg/mL (7β-OH) from 17α-hydroxypregnenolone .

-

Substrate Limitations : Bulky groups at C16/C17 (e.g., hydroxyls) disrupt CYP7B’s binding pocket, reducing catalytic efficiency by 40% .

Catalytic Promiscuity :

Neurosteroid Dynamics

-

Diurnal Regulation : Melatonin suppresses CYP7B activity, reducing 7α-hydroxypregnenolone synthesis by 60% at night .

-

Stress Response : Acute stress elevates corticosterone, upregulating CYP7B expression in the dorsomedial hypothalamus and increasing 7α-hydroxyprenenolone synthesis by 3-fold .

This synthesis-focused analysis underscores the interplay of chemical and enzymatic methods in producing 7α-hydroxypregnenolone, with implications for neurosteroid pharmacology and biosynthesis engineering.

Scientific Research Applications

Neurobiological Effects

7α-OHP is primarily recognized for its role as a neuronal activator . Research indicates that it stimulates locomotor activity in newts through the dopaminergic system. Specifically, studies have shown that the administration of 7α-OHP leads to a dose-dependent increase in dopamine release from cultured brain tissue, which is crucial for motor function .

Synthesis Mechanisms

The synthesis of 7α-OHP occurs in the brain and involves specific steroidogenic enzymes, notably cytochrome P450 7B (CYP7B) . This enzyme catalyzes the conversion of pregnenolone into 7α-OHP. The expression of CYP7B and subsequent production of 7α-OHP vary seasonally, highlighting the dynamic nature of neurosteroidogenesis .

Biochemical Pathways

- Neurosteroidogenesis : The brain's ability to produce neurosteroids like 7α-OHP from cholesterol is a conserved trait among vertebrates .

- Hormonal Influence : Prolactin plays a critical role in stimulating the synthesis of 7α-OHP, particularly during periods of increased reproductive activity .

Potential Therapeutic Applications

Emerging research suggests that 7α-OHP may have therapeutic potential beyond its role in locomotion. Its neuroactive properties could be explored for various conditions:

- Neurological Disorders : Given its influence on dopaminergic pathways, 7α-OHP might be investigated for its effects on conditions such as Parkinson's disease or depression, where dopamine regulation is crucial.

- Circadian Rhythm Regulation : Studies have indicated that melatonin regulates the synthesis of 7α-OHP, suggesting potential applications in managing sleep disorders and circadian rhythm disruptions .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms associated with 7α-OHP:

Mechanism of Action

7alpha-Hydroxypregnenolone exerts its effects by stimulating the dopaminergic system in the brain. It acts on dopamine neurons, particularly in the magnocellular preoptic nucleus, to enhance locomotor activity . The compound’s action is regulated by melatonin and prolactin, which influence its synthesis in the brain, leading to diurnal and seasonal changes in locomotor behavior .

Comparison with Similar Compounds

Pregnenolone: The precursor to 7alpha-Hydroxypregnenolone, involved in the synthesis of various neurosteroids.

7beta-Hydroxypregnenolone: An enantiomer of this compound with similar but distinct biological activities.

Dehydroepiandrosterone (DHEA): Another neurosteroid involved in regulating various physiological processes.

Uniqueness: this compound is unique due to its specific role in stimulating locomotor activity through the dopaminergic system. Its synthesis and regulation by melatonin and prolactin highlight its distinct function in diurnal and seasonal locomotor changes .

Biological Activity

7alpha-Hydroxypregnenolone (7α-P) is a neurosteroid derived from pregnenolone, playing a significant role in the modulation of locomotor activity and other physiological processes in vertebrates. This compound has garnered attention due to its unique biological activities, particularly its influence on the dopaminergic system and its regulatory mechanisms involving melatonin and prolactin.

7α-P is synthesized in the brain through the action of cytochrome P450 7B (CYP7B), which catalyzes the hydroxylation of pregnenolone. This enzymatic process is crucial for the production of 7α-P, which subsequently acts as a modulator of neuronal activity. Studies have shown that 7α-P stimulates locomotor activity by activating dopaminergic pathways, suggesting its role as a neuronal activator .

Influence on Locomotor Activity

Research indicates that 7α-P significantly influences locomotor behavior in various vertebrates, including newts and quail. The synthesis of this neurosteroid exhibits diurnal and seasonal variations, regulated by melatonin and prolactin. For example, male quail demonstrate higher levels of 7α-P synthesis during breeding seasons, correlating with increased locomotor activity .

Gender Differences in Synthesis

Notably, studies have identified sex differences in the synthesis of 7α-P. Males exhibit pronounced diurnal changes in both 7α-P levels and locomotor activity, while females maintain consistently lower levels throughout the day. This difference highlights the potential role of sex hormones in regulating neurosteroid synthesis and associated behaviors .

Regulatory Mechanisms

The regulation of 7α-P synthesis involves multiple hormonal pathways. Melatonin has been shown to enhance the production of this neurosteroid, particularly following pinealectomy, which removes melatonin's influence. Conversely, exogenous melatonin administration can suppress 7α-P synthesis . Additionally, prolactin has been implicated as a key regulator, with studies demonstrating that it increases 7α-P synthesis in male newts during specific seasonal periods .

Table: Summary of Key Studies on this compound

Case Study: Seasonal Variation in Male Newts

A detailed study on male newts revealed that their locomotor activity peaks during spring breeding periods, coinciding with elevated levels of 7α-P. The research utilized hypophysectomy to assess the role of prolactin in this process, confirming that removal of pituitary function significantly decreased neurosteroid synthesis . The findings suggest that environmental cues and hormonal changes interact to modulate both behavior and neurosteroid production.

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of 7α-Hydroxypregnenolone in vertebrate brains?

Answer: 7α-Hydroxypregnenolone is synthesized from pregnenolone via the cytochrome P450 7α enzyme in the brain and peripheral nervous systems. This pathway is conserved across vertebrates, including amphibians (newts) and birds (quail). Key steroidogenic enzymes in neural tissues enable de novo synthesis, independent of peripheral glands. Experimental validation involves incubating brain homogenates with radiolabeled pregnenolone and analyzing products via HPLC and GC-MS .

Q. How can researchers quantify 7α-Hydroxypregnenolone levels in neural tissues?

Answer: Quantification requires tissue dissection (e.g., diencephalon, rhombencephalon), homogenization, and extraction using organic solvents. Separation techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are combined with mass spectrometry (GC-MS) for specificity. Calibration curves using synthetic standards ensure accuracy. Seasonal or diurnal variations are assessed by sampling tissues at multiple timepoints .

Q. What behavioral effects does 7α-Hydroxypregnenolone induce in model organisms?

Answer: In newts and quail, 7α-Hydroxypregnenolone stimulates locomotor activity by activating dopamine release from brain tissue. Behavioral assays involve administering the neurosteroid (intracerebroventricular or systemic injection) and measuring movement in controlled environments (e.g., open-field tests). Dopamine receptor antagonists (e.g., D₂-like receptor blockers) are used to confirm mechanistic specificity .

Advanced Research Questions

Q. How do researchers design experiments to isolate the dopaminergic effects of 7α-Hydroxypregnenolone from other neurosteroids?

Answer: Experimental designs include:

- In vitro dopamine release assays : Cultured brain tissues are treated with 7α-Hydroxypregnenolone, and extracellular dopamine is measured via microdialysis or voltammetry.

- Pharmacological blocking : Co-administration of dopamine receptor antagonists (e.g., sulpiride) to assess locomotor suppression.

- Comparative studies : Using knockouts or enzyme inhibitors (e.g., P450 7α blockers) to eliminate confounding synthesis of related steroids .

Q. What methodologies resolve contradictions in 7α-Hydroxypregnenolone's regulation by melatonin across diurnal vs. nocturnal species?

Answer: Contradictions arise because melatonin inhibits 7α-Hydroxypregnenolone synthesis in diurnal species (reducing nighttime activity) but fails to explain nocturnal migration patterns. Researchers use:

- Comparative hormone profiling : Measure melatonin and 7α-Hydroxypregnenolone levels in migratory (e.g., Eurasian teal) vs. non-migratory birds (mallard) during migration seasons.

- Hormonal manipulation : Inject melatonin receptor agonists/antagonists and monitor neurosteroid synthesis via GC-MS.

- Telemetry systems : Track locomotor activity in naturalistic settings to correlate hormone levels with behavior .

Q. How does prolactin interact with 7α-Hydroxypregnenolone synthesis in seasonal locomotor changes?

Answer: Prolactin upregulates P450 7α activity in the brain during breeding seasons. Methodologies include:

- Hormone replacement : Administer prolactin to non-breeding newts and quantify 7α-Hydroxypregnenolone via LC-MS.

- Temporal sampling : Collect brain tissues across annual cycles and correlate prolactin receptor expression with neurosteroid levels.

- RNA interference : Knock down prolactin receptors in vivo to assess locomotor deficits .

Q. Methodological Notes

- Statistical Analysis : Use ANOVA for seasonal/diurnal comparisons and linear regression for dose-response relationships.

- Ethical Considerations : Adhere to animal welfare guidelines (e.g., minimizing invasive procedures, using non-lethal sampling where possible) .

- Contradictory Data : Address interspecies variability by replicating experiments across taxa (e.g., amphibians vs. birds) .

Properties

IUPAC Name |

1-[(3S,7S,8S,9S,10R,13S,14S,17S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-19,23-24H,4-10H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWNVBNIVGLQPG-XXHSLLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433466 | |

| Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30626-96-1 | |

| Record name | 3beta,7alpha-Dihydroxy-5-pregnen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.